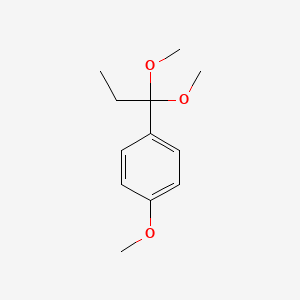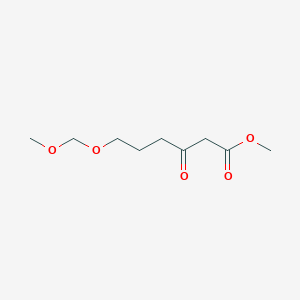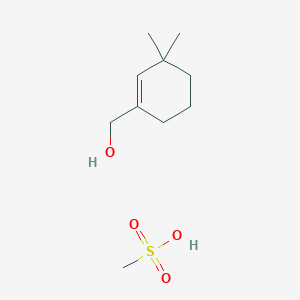
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid is a compound that combines the properties of both (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid typically involves the reaction of (3,3-Dimethylcyclohexen-1-yl)methanol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The methanesulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (3,3-Dimethylcyclohexen-1-yl)methanol moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethylcyclohexen-1-yl)methanol: Shares the same alcohol moiety but lacks the methanesulfonic acid group.
Methanesulfonic acid: A strong acid commonly used in organic synthesis and industrial applications.
Uniqueness
The combination of (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid in a single compound provides unique properties, such as enhanced reactivity and the ability to participate in a broader range of chemical reactions. This makes it a valuable compound for both research and industrial applications .
Propiedades
Número CAS |
111931-28-3 |
|---|---|
Fórmula molecular |
C10H20O4S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
(3,3-dimethylcyclohexen-1-yl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H16O.CH4O3S/c1-9(2)5-3-4-8(6-9)7-10;1-5(2,3)4/h6,10H,3-5,7H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
FPYPTBBTMDHQFC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C1)CO)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


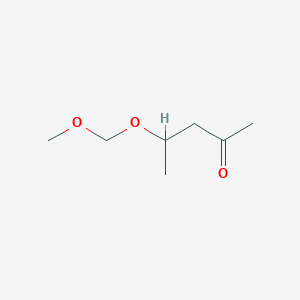
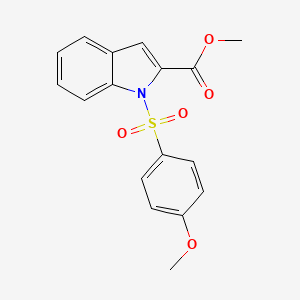
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
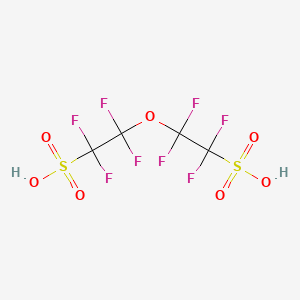
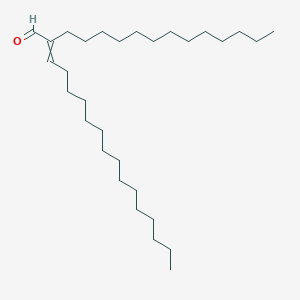
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
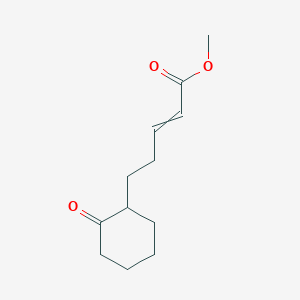
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)
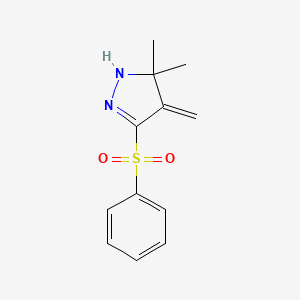
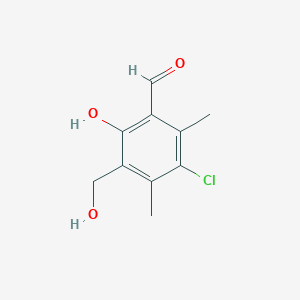
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
